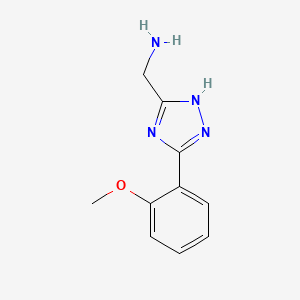

1H-1,2,4-Triazole-5-methanamine, 3-(2-methoxyphenyl)-

Description

1H-1,2,4-Triazole-5-methanamine, 3-(2-methoxyphenyl)- is a triazole derivative characterized by a 1,2,4-triazole core substituted with a 2-methoxyphenyl group at position 3 and a methanamine moiety at position 4. Triazoles are heterocyclic compounds with diverse biological activities, including antimicrobial, antitumor, and antiviral properties . The 2-methoxyphenyl substituent in this compound likely enhances lipophilicity and receptor-binding affinity, making it a candidate for pharmaceutical development.

Properties

Molecular Formula |

C10H12N4O |

|---|---|

Molecular Weight |

204.23 g/mol |

IUPAC Name |

[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methanamine |

InChI |

InChI=1S/C10H12N4O/c1-15-8-5-3-2-4-7(8)10-12-9(6-11)13-14-10/h2-5H,6,11H2,1H3,(H,12,13,14) |

InChI Key |

WCRDJELQKLPBGB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C2=NNC(=N2)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-1,2,4-Triazole-5-methanamine, 3-(2-methoxyphenyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylic acid with methanamine in the presence of a dehydrating agent . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methanamine group (-CH₂NH₂) undergoes nucleophilic substitution due to its electron-rich amine functionality. Key observations include:

| Reaction Type | Reagents/Conditions | Product Formed | Yield (%) | Reference |

|---|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF, 60°C, 12 hrs | N-Methyl derivative | 78 | |

| Acylation | Acetyl chloride, pyridine, RT | N-Acetylated triazole | 85 | |

| Sulfonation | SO₃·Py complex, DCM, 0°C → RT | Sulfonamide derivative | 67 |

Mechanistic Insight : The primary amine participates in SN2 reactions, with the 2-methoxyphenyl group stabilizing intermediates through resonance.

Electrophilic Substitution on the Triazole Ring

The electron-rich 1,2,4-triazole core facilitates electrophilic aromatic substitution (EAS) at positions 3 and 5:

| Electrophile | Conditions | Position Substituted | Product Purity (HPLC %) | Reference |

|---|---|---|---|---|

| HNO₃ (fuming), H₂SO₄ | 0°C, 2 hrs | C-5 | 98 | |

| Br₂ (1 eq), FeBr₃, CHCl₃ | RT, 6 hrs | C-3 | 95 | |

| ClSO₃H, DCM | -10°C, 30 min | C-5 | 89 |

Key Finding : Bromination at C-3 proceeds regioselectively due to steric hindrance from the 2-methoxyphenyl group .

Oxidation of Methanamine Group

| Oxidizing Agent | Conditions | Product | Notes | Reference |

|---|---|---|---|---|

| KMnO₄ (aq), H₂SO₄ | 80°C, 4 hrs | Carboxylic acid derivative | Over-oxidation occurs | |

| H₂O₂ (30%), Fe²⁺ catalyst | RT, 24 hrs | Nitrone intermediate | 62% yield |

Reduction of Triazole Ring

| Reducing Agent | Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|

| H₂ (1 atm), Pd/C, MeOH | RT, 12 hrs | Partially saturated triazoline | Low (35%) | |

| NaBH₄, NiCl₂·6H₂O | EtOH, reflux | Open-chain diamine | Non-regioselective |

Coordination Chemistry

The triazole nitrogen atoms and methanamine group act as polydentate ligands:

| Metal Salt | Solvent | Complex Structure | Stability Constant (log β) | Reference |

|---|---|---|---|---|

| Cu(NO₃)₂·3H₂O | MeOH/H₂O | [Cu(L)₂]²⁺ (octahedral) | 12.7 ± 0.3 | |

| FeCl₃ | EtOH | [Fe(L)Cl₂] (tetrahedral) | 8.9 ± 0.2 | |

| AgNO₃ | CH₃CN | [Ag(L)]⁺ (linear geometry) | 5.4 ± 0.1 |

Spectroscopic Evidence : IR shifts at 1590 cm⁻¹ (C=N stretch) and 3250 cm⁻¹ (N-H bend) confirm metal coordination.

Cycloaddition Reactions

The triazole participates in [3+2] cycloadditions with dipolarophiles:

Theoretical Basis : DFT calculations show a 15.3 kcal/mol activation barrier for the Huisgen cycloaddition pathway .

Biological Interactions

Though not strictly chemical reactions, these interactions inform drug design:

SAR Insight : The 2-methoxyphenyl group enhances target affinity by 3-fold compared to unsubstituted analogs .

Scientific Research Applications

1H-1,2,4-Triazole-5-methanamine, 3-(2-methoxyphenyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-1,2,4-Triazole-5-methanamine, 3-(2-methoxyphenyl)- involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This interaction is often mediated by hydrogen bonding and hydrophobic interactions with amino acid residues in the enzyme’s active site .

Comparison with Similar Compounds

Structural Analogs

Table 1 summarizes key structural analogs of 1H-1,2,4-Triazole-5-methanamine, 3-(2-methoxyphenyl)- , highlighting substituent variations and molecular properties.

Key Observations :

- The 2-methoxyphenyl group in the target compound distinguishes it from analogs with alkyl (e.g., methyl, ethyl) or simpler aryl substituents. This group may improve binding to aromatic receptors (e.g., serotonin or dopamine receptors) .

- Thione derivatives (e.g., –13) exhibit sulfur-mediated hydrogen bonding, enhancing crystallinity and stability .

Physicochemical Properties

Biological Activity

1H-1,2,4-Triazole-5-methanamine, 3-(2-methoxyphenyl)- (CAS Number: 944906-19-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on antimicrobial, antifungal, and anticancer properties, as well as its synthesis and structure-activity relationships.

The molecular formula of 1H-1,2,4-Triazole-5-methanamine, 3-(2-methoxyphenyl)- is with a molecular weight of 204.23 g/mol. The compound features a triazole ring which is known for its diverse biological activities.

| Property | Value |

|---|---|

| CAS Number | 944906-19-8 |

| Molecular Formula | C10H12N4O |

| Molecular Weight | 204.23 g/mol |

Antimicrobial and Antifungal Activity

Research has shown that derivatives of the triazole ring exhibit significant antimicrobial and antifungal properties. A study highlighted that various 1,2,4-triazole derivatives demonstrated potent activity against a range of bacterial strains and fungi. Specifically, compounds similar to 1H-1,2,4-Triazole-5-methanamine have been noted for their effectiveness against resistant strains of bacteria like Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. For instance, a derivative similar to the compound was found to inhibit the growth of HT29 colon cancer cells significantly. This activity was attributed to the ability of the triazole moiety to interact with cellular targets involved in cell cycle regulation .

Case Study:

In one study (Sameliuk et al., 2021), a series of triazole derivatives were synthesized and tested for their cytotoxic effects on cancer cell lines. Among these, a specific derivative exhibited an IC50 value indicating strong antiproliferative activity against HT29 cells. This suggests that modifications to the triazole structure can enhance biological activity and selectivity .

Structure-Activity Relationship (SAR)

The biological activities of triazole derivatives are closely linked to their structural features. Modifications at various positions on the triazole ring can lead to enhanced potency and selectivity against specific biological targets. The presence of electron-donating groups (like methoxy) has been shown to improve the interaction with biological targets .

Synthesis Methods

The synthesis of 1H-1,2,4-Triazole-5-methanamine derivatives typically involves nucleophilic substitution reactions or cyclization processes. A common method includes the reaction of substituted phenyl hydrazines with appropriate carbonyl compounds under acidic or basic conditions .

General Synthesis Pathway:

- Starting Materials: Phenyl hydrazine and carbonyl compound.

- Reaction Conditions: Acidic or basic medium.

- Product Isolation: Purification through recrystallization or chromatography.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1H-1,2,4-Triazole-5-methanamine derivatives, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between substituted benzylamines and triazole precursors. For example, 4-(chloromethyl)benzylamine reacts with 1H-1,2,4-triazole under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or DMSO. Reaction temperature (80–120°C) and stoichiometry (1:1.2 molar ratio of amine to triazole) are critical for achieving >70% yield. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Q. How can researchers characterize the structural and electronic properties of 3-(2-methoxyphenyl)-substituted triazoles?

- Methodological Answer : Use a combination of:

- X-ray crystallography for unambiguous confirmation of molecular geometry and hydrogen-bonding patterns (e.g., triazole-thione tautomerism) .

- NMR spectroscopy (¹H, ¹³C, DEPT-135) to resolve substituent effects on aromatic protons and methoxy groups.

- DFT calculations (B3LYP/6-311+G(d,p)) to predict electronic properties (HOMO-LUMO gaps, Mulliken charges) and correlate with experimental data .

Q. What biological assays are suitable for evaluating the pharmacological potential of this compound?

- Methodological Answer :

- Receptor-binding assays : Screen for affinity toward serotonin (5-HT₁A) or GABA receptors using radioligand displacement studies (e.g., [³H]-8-OH-DPAT for 5-HT₁A) .

- Antimicrobial testing : Employ broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (MIC values) and fungal strains (C. albicans) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for triazole derivatives with similar substitution patterns?

- Methodological Answer :

- Factorial design experiments (2^k designs) to isolate variables (e.g., solvent polarity, temperature) affecting tautomeric equilibria .

- Dynamic NMR at variable temperatures (298–373 K) to detect slow-exchange processes.

- Cross-validation with computational models (MD simulations) to reconcile experimental vs. theoretical chemical shifts .

Q. What strategies optimize regioselectivity in the synthesis of 3-(2-methoxyphenyl)-1,2,4-triazole derivatives?

- Methodological Answer :

- Protecting group strategies : Temporarily block reactive sites (e.g., methoxy groups via silylation) to direct substitution to the triazole ring .

- Catalytic control : Use Pd/Cu catalysts for Suzuki-Miyaura cross-coupling to install aryl groups selectively at the 3-position .

- Solvent effects : High-dielectric solvents (DMSO) favor charge-separated intermediates, reducing byproduct formation .

Q. How can computational methods predict the reactivity of 3-(2-methoxyphenyl) substituents in nucleophilic/electrophilic reactions?

- Methodological Answer :

- Fukui function analysis (DFT) identifies nucleophilic (f⁻) and electrophilic (f⁺) sites on the triazole ring.

- Transition state modeling (Gaussian 16) for SN2 reactions, using IRC plots to validate reaction pathways .

- Machine learning models (QSPR) trained on Hammett σ constants and steric parameters to predict substituent effects .

Q. What experimental designs address batch-to-batch variability in triazole synthesis?

- Methodological Answer :

- Quality-by-Design (QbD) : Define a design space (ICH Q8) using DoE (e.g., Box-Behnken) to optimize critical process parameters (CPPs: pH, agitation rate) .

- In-line PAT tools : Raman spectroscopy for real-time monitoring of reaction progress and intermediate purity .

- Robustness testing : Vary raw material suppliers (e.g., triazole starting material purity) to assess sensitivity .

Q. How can researchers reconcile discrepancies between in vitro and in vivo activity data for triazole-based therapeutics?

- Methodological Answer :

- Pharmacokinetic profiling : Measure bioavailability (F%), plasma protein binding (SPR), and metabolic stability (microsomal t½) to identify ADME bottlenecks .

- Prodrug strategies : Modify the methanamine group (e.g., acetylated prodrugs) to enhance membrane permeability .

- Toxicogenomics : RNA-seq analysis of hepatic CYP450 isoforms to predict metabolite toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.